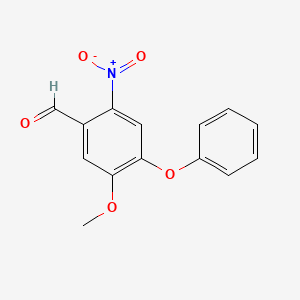

5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Description

Importance of Substituted Benzaldehydes in Organic Synthesis and Fine Chemicals Research

Substituted benzaldehydes are a cornerstone of organic synthesis, valued for the high reactivity of the aldehyde group which allows for a multitude of chemical transformations. rug.nlacs.org These compounds are pivotal intermediates in the creation of more complex molecules. wisdomlib.org Their versatility is demonstrated in their use in condensation reactions and in the synthesis of various heterocyclic compounds such as chalcones, pyrazoles, and benzoxazoles. wisdomlib.orgwisdomlib.org

The development of efficient synthetic routes to functionalized benzaldehydes is an active area of research. Modern methods focus on one-pot procedures that allow for the introduction of various substituents onto the aromatic ring. rug.nlresearchgate.net For instance, a two-step, one-pot reduction/cross-coupling procedure using a stable aluminum hemiaminal as an intermediate enables the synthesis of a wide array of alkyl and aryl substituted benzaldehydes. acs.orgresearchgate.net This highlights the ongoing effort to create diverse and highly functionalized molecules for applications ranging from drug design to materials for photovoltaics. acs.org

Strategic Value of Nitroaromatic and Phenoxy Moieties in Chemical Design

The strategic inclusion of nitroaromatic and phenoxy moieties in a molecule like 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is a deliberate design choice, leveraging the distinct properties of each group.

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity. scielo.br This feature makes nitroaromatic compounds substrates for nucleophilic aromatic substitution. scielo.br In the context of medicinal chemistry, the nitro group is considered a "privileged scaffold," appearing in a wide range of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties. researchgate.netnih.gov The biological activity of many nitroaromatic drugs stems from the bioreduction of the nitro group within target cells, which can generate reactive nitrogen species and oxidative stress. scielo.brresearchgate.netsvedbergopen.com While this reactivity is beneficial for therapeutic action, it also presents challenges regarding potential toxicity, making the study of nitro compounds a dual-edged sword in drug development. svedbergopen.commdpi.com

The phenoxy moiety , a phenyl group linked through an ether oxygen, is another privileged structure, particularly in drug discovery. mdpi.comnih.gov Its presence can enhance a molecule's ability to interact with biological targets through π–π stacking and hydrophobic interactions. mdpi.com The ether oxygen can also act as a hydrogen bond acceptor. mdpi.com The phenoxy group is found in numerous approved drugs and is often crucial for biological activity, influencing a compound's selectivity and binding affinity to receptors or enzymes. mdpi.comnih.gov Research has demonstrated that modifications to the phenoxy ring or the chain connecting it to a core structure can significantly alter a compound's potency and pharmacological profile. mdpi.com

Scope and Academic Research Relevance of this compound Analogues

While direct research on this compound is specialized, its academic relevance is understood through the study of its structural analogues and precursors. These related compounds are instrumental as intermediates in the synthesis of complex heterocyclic systems and potential bioactive molecules.

A key precursor, 5-Methoxy-2-nitrobenzaldehyde , serves as a starting material for synthesizing compounds with potential cytotoxic and antitubulin activity. chemicalbook.com The synthesis of the target compound's isomers, such as 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) (6-Nitroisovanillin), has been documented, starting from veratraldehyde through nitration followed by selective hydrolysis. researchgate.netnih.gov Similarly, the synthesis of 5-Methoxy-2-nitrobenzaldehyde can be achieved from 5-hydroxy-2-nitrobenzaldehyde via methylation. chemicalbook.com

Another closely related analogue is 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde , which features a benzyloxy group instead of a phenoxy group. nih.gov The benzyloxy group is often used as a protecting group for a hydroxyl function, suggesting that 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde could be a key intermediate in the synthesis of hydroxylated derivatives. The study of such analogues provides insight into reaction pathways and the chemical behavior of the core benzaldehyde (B42025) structure, contributing to the broader library of synthetic building blocks available to chemists.

Interactive Data Table: Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₁NO₅ | 273.24 | Not Available |

| 5-Methoxy-2-nitrobenzaldehyde | C₈H₇NO₄ | 181.15 | 20357-24-8 chemicalbook.comsigmaaldrich.com |

| 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | C₈H₇NO₅ | 197.14 | 58749-47-6 nih.gov |

| 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | C₁₅H₁₃NO₅ | 287.27 | 2426-84-8 nih.gov |

| 5-Hydroxy-2-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 42454-06-8 |

| 3-Hydroxy-4-phenoxybenzaldehyde | C₁₃H₁₀O₃ | 214.22 | 68868-33-7 epa.gov |

| 2-Phenoxyethanol | C₈H₁₀O₂ | 138.16 | 122-99-6 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO5 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

5-methoxy-2-nitro-4-phenoxybenzaldehyde |

InChI |

InChI=1S/C14H11NO5/c1-19-13-7-10(9-16)12(15(17)18)8-14(13)20-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

DKCRVZJZZNDDAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Nitro 4 Phenoxybenzaldehyde Analogues

Strategic Approaches to the Core Aromatic Aldehyde Scaffold

The construction of the central substituted benzaldehyde (B42025) framework, exemplified by analogues of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, requires precise control over the placement of substituents on the aromatic ring. The synthesis often begins with a more readily available substituted benzene (B151609) or benzaldehyde, such as veratraldehyde (3,4-dimethoxybenzaldehyde), which can then be selectively functionalized. researchgate.net Key transformations include nitration, halogenation, and etherification, with the order of these steps being critical to achieving the desired substitution pattern due to the directing effects of existing groups. For instance, the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) has been achieved through the nitration of veratraldehyde, followed by a selective demethylation of the methoxy (B1213986) group at the 5-position. researchgate.net Similarly, the phenoxy moiety is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions, often starting from a precursor like m-phenoxytoluene which is later converted to the aldehyde. google.com

The introduction of a nitro group (–NO2) onto the benzaldehyde ring is a pivotal step in synthesizing the target compound and its analogues. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position. libretexts.orguomustansiriyah.edu.iqyoutube.com A variety of nitration methods have been developed to overcome challenges related to reactivity and regioselectivity. researchgate.netsci-hub.se

Conventional aromatic nitration is most frequently performed using a "mixed acid" solution of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.comwikipedia.org The role of the stronger sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. uomustansiriyah.edu.iqmasterorganicchemistry.comyoutube.com The nitronium ion is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), and subsequent deprotonation restores aromaticity. masterorganicchemistry.comclassace.io

When applied to benzaldehyde, this method predominantly yields the meta-substituted product, m-nitrobenzaldehyde. youtube.com However, minor amounts of ortho and para isomers are also formed. Kinetic studies have shown that the isomer distribution can be influenced by the specific composition of the mixed acid. capes.gov.br A significant challenge with benzaldehydes is the potential for oxidation of the aldehyde group to a carboxylic acid under the harsh, oxidative conditions of the reaction. rsc.org

Table 1: Typical Isomer Distribution in the Nitration of Benzaldehyde

| Isomer | Percentage |

| ortho-nitrobenzaldehyde | 19% |

| meta-nitrobenzaldehyde | 72% |

| para-nitrobenzaldehyde | 9% |

| (Source: Based on data from reference libretexts.org) |

To circumvent the regioselectivity issues and harsh conditions of conventional methods, ipso-nitration has emerged as a powerful alternative. acs.orgnih.gov This reaction involves the replacement of a non-hydrogen substituent, such as a boronic acid, halide, or carboxylic acid group, with a nitro group. nih.govsemanticscholar.org

Aryl Boronic Acids: Aryl boronic acids are particularly effective substrates for regioselective nitration. acs.org One method employs fuming nitric acid, which proceeds through a radical mechanism involving the •NO2 radical to afford nitroaromatic compounds with high chemoselectivity, avoiding the formation of isomeric byproducts. organic-chemistry.orgnih.gov Milder conditions can be achieved using a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) (TMS-Cl), which is believed to generate TMS-O-NO2 as the active species. organic-chemistry.org Other metal-free approaches utilize reagents like N-nitroheterocycles or [bis-(trifluoroacetoxy)-iodo]benzene (PIFA) in the presence of sodium nitrite (B80452). acs.orgnih.gov

Aryl Halides: The ipso-nitration of aryl halides provides a direct route to nitroarenes from readily available starting materials. acs.org This transformation can be catalyzed by transition metals, such as palladium complexes for the nitration of aryl chlorides. acs.orgacs.org The term ipso-nitration was first coined in 1971 during studies on the nitration of chloroanisole. wikipedia.org

Aryl Carboxylic Acids: The replacement of a carboxyl group with a nitro group, known as decarboxylative nitration or the nitro-Hunsdiecker reaction, is another effective ipso-nitration strategy. nih.gov These reactions can proceed through radical pathways, expanding the toolkit for synthesizing specifically substituted nitroaromatics. nih.gov

Table 2: Selected Ipso-Nitration Methodologies

| Substrate | Reagents | Key Features |

| Aryl Boronic Acid | Fuming HNO3 | High chemoselectivity; radical mechanism. organic-chemistry.orgnih.gov |

| Aryl Boronic Acid | AgNO3 / TMS-Cl | Mild, efficient, and highly regioselective. organic-chemistry.org |

| Aryl Boronic Acid | N-Nitrosuccinimide / Photocatalyst | Rapid reaction under photocatalytic conditions. acs.org |

| Aryl Halide | KNO2 / FeSO4 / Light | Photoinduced iron-catalyzed reaction for aryl iodides, bromides, and chlorides. acs.org |

| Aryl Carboxylic Acid | Nitric Acid / AIBN | Radical-based nitro-Hunsdiecker reaction. nih.gov |

Transition metal catalysis offers mild and selective pathways for the synthesis of nitroaromatic compounds. researchgate.net These methods can proceed via several mechanisms, including the ipso-nitration of aryl halides or chelation-assisted C–H nitration. acs.orgacs.org

Palladium and copper catalysts are frequently used for the ipso-nitration of aryl halides and pseudohalides, often involving an oxidative addition/reductive elimination cycle. acs.orgacs.org More recently, cost-effective iron catalysts have been developed for the photoinduced ipso-nitration of aryl halides, which operates via a single-electron transfer (SET) process. acs.orgresearchgate.net Beyond ipso-nitration, transition metal complexes of cobalt, copper, manganese, and nickel have been shown to mediate the nitration of aromatic compounds using nitric acid under mild, room-temperature conditions. researchgate.net These catalysts can enhance selectivity and allow for the use of less harsh reagents compared to traditional mixed-acid protocols. researchgate.net

Modern synthetic chemistry has increasingly turned to photocatalysis and electrochemistry to drive reactions under green and sustainable conditions.

Photocatalytic Nitration: Visible-light photocatalysis enables the generation of reactive nitrating species under exceptionally mild conditions. For example, the ipso-nitration of arylboronic acids can be achieved rapidly using N-nitrosuccinimide as the nitrating reagent in the presence of a photoredox catalyst. acs.org Similarly, visible-light-driven, iron-catalyzed protocols have been developed for the ipso-nitration of aryl borides and aryl halides. acs.orgacs.org These methods often proceed through single-electron transfer (SET) pathways, offering unique reactivity and selectivity. acs.org Photocatalysis has also been used for the site-selective ipso-nitration of other organometallics, such as aryl germanes. acs.org

Electrochemical Nitration: Electrochemistry provides an alternative reagent-free activation strategy. nih.gov Aromatic nitration can be performed in an electrolysis cell using inexpensive graphite (B72142) electrodes, with a nitrite salt serving the dual role of a safe nitro source and the supporting electrolyte. nih.gov The mechanism is based on the anodic oxidation of the nitrite ion to the nitrogen dioxide radical (NO2), which then initiates the nitration. nih.gov This approach avoids the need for strong acid co-reagents and is scalable, representing a significant advance in green chemistry. nih.gov

The aldehyde functional group is a versatile handle in organic synthesis, serving as a key precursor for numerous other functionalities. nih.govpharmacy180.com Its introduction onto an aromatic ring and its subsequent transformations are central to the synthesis of complex benzaldehydes.

Introduction of the Aldehyde Group: Several classic named reactions are employed to introduce a formyl (–CHO) group onto an aromatic ring.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrogen chloride with a Lewis acid catalyst like AlCl3 to formylate simple aromatic hydrocarbons. numberanalytics.com

Vilsmeier-Haack Reaction: Electron-rich aromatic rings can be formylated using a Vilsmeier reagent, which is generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride. numberanalytics.comegyankosh.ac.in

Reimer-Tiemann Reaction: This reaction introduces an aldehyde group ortho to the hydroxyl group of a phenol (B47542) using chloroform (B151607) and a strong base. numberanalytics.comdoubtnut.com

Oxidation of Methylarenes: A methyl group on an aromatic ring can be oxidized to an aldehyde using methods like the Etard reaction (using chromyl chloride) or with chromium trioxide. egyankosh.ac.in

Reduction of Carboxylic Acid Derivatives: The aldehyde can be formed by the partial reduction of esters or nitriles using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. pharmacy180.com

Functionalization of the Aldehyde Group: The aldehyde group is highly reactive and can undergo a wide array of chemical transformations. cd-bioparticles.netnumberanalytics.com It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. pharmacy180.com It is also a key participant in nucleophilic addition and condensation reactions, such as the aldol (B89426) and benzoin (B196080) condensations. egyankosh.ac.innumberanalytics.com Advanced methods now allow for the direct C–H functionalization of the aldehyde C-H bond itself, enabling direct arylation or alkylation through the synergistic combination of nickel catalysis, hydrogen atom transfer, and photoredox catalysis. acs.org

Table 3: Common Methods for the Introduction of an Aromatic Aldehyde Group

| Reaction Name | Reagents | Substrate Scope |

| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Aromatic hydrocarbons (e.g., benzene, toluene). numberanalytics.com |

| Vilsmeier-Haack | DMF, POCl3 | Activated aromatic compounds (phenols, anilines, etc.). numberanalytics.comegyankosh.ac.in |

| Reimer-Tiemann | CHCl3, NaOH | Phenols. numberanalytics.comdoubtnut.com |

| Etard Reaction | CrO2Cl2 | Methylarenes (e.g., toluene). egyankosh.ac.in |

| DIBAL-H Reduction | DIBAL-H | Esters, Nitriles. pharmacy180.com |

Aldehyde Group Functionalization and Introduction Methods

Oxidation of Substituted Aromatic Methyl Groups

The oxidation of methyl groups on an aromatic ring is a fundamental transformation for the synthesis of benzaldehydes. Various reagents and conditions have been developed to achieve this conversion selectively, preventing over-oxidation to the corresponding carboxylic acid.

Strong oxidizing agents typically convert toluene (B28343) and its derivatives directly to benzoic acids. ncert.nic.in However, the oxidation can be halted at the aldehyde stage by employing specific reagents that form an intermediate which is more resistant to further oxidation. ncert.nic.in

One classic method is the Etard reaction , which utilizes chromyl chloride (CrO₂Cl₂) to oxidize the methyl group. This reaction proceeds through a chromium complex intermediate, which upon hydrolysis yields the benzaldehyde. ncert.nic.in Another approach involves the use of chromic oxide (CrO₃) in acetic anhydride, which converts the substituted toluene to a benzylidene diacetate. This intermediate can then be hydrolyzed with an aqueous acid to furnish the corresponding benzaldehyde. ncert.nic.in

Cerium(IV) salts, particularly ammonium (B1175870) cerium(IV) nitrate, are effective for the selective side-chain oxidation of alkyl-substituted arenes. thieme-connect.de This method is particularly useful for polymethylated arenes, where only one methyl group is selectively oxidized to an aldehyde. thieme-connect.de The reaction rate is, however, significantly reduced by the presence of electron-withdrawing groups on the aromatic nucleus. thieme-connect.de

A more recent and highly effective reagent for this transformation is o-iodoxybenzoic acid (IBX). IBX has been shown to be highly efficient in the oxidation of functionalities adjacent to carbonyl and benzylic positions, leading to the formation of conjugated aromatic carbonyl systems. organic-chemistry.org By carefully tuning the reaction conditions, remarkable selectivity can be achieved, even in multifunctional substrates. organic-chemistry.org

Electrochemical methods also present a viable route for the oxidation of methylarenes. nih.gov Site-selective electrooxidation of methyl benzoheterocycles to aromatic acetals has been demonstrated, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This method avoids the use of chemical oxidants and transition-metal catalysts. nih.gov

| Oxidation Method | Reagent(s) | Key Features | Reference(s) |

| Etard Reaction | Chromyl chloride (CrO₂Cl₂) | Forms a chromium complex intermediate. | ncert.nic.in |

| Chromic Oxide Oxidation | Chromic oxide (CrO₃), Acetic anhydride | Forms a benzylidene diacetate intermediate. | ncert.nic.in |

| Cerium(IV) Salt Oxidation | Ammonium cerium(IV) nitrate | Selective for one methyl group in polymethylated arenes. | thieme-connect.de |

| IBX Oxidation | o-Iodoxybenzoic acid (IBX) | Highly effective for benzylic oxidations, allows for high selectivity. | organic-chemistry.org |

| Electrochemical Oxidation | - | Avoids chemical oxidants and transition-metal catalysts. | nih.gov |

Photocatalytic Decarboxylation of Aryl Acetic Acids

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. One notable application is the decarboxylative oxidation of carboxylic acids.

Researchers have developed a highly efficient method for the decarboxylative oxidation of carboxylic acids using visible light, molecular oxygen as a green oxidant, and copper as a co-catalyst. organic-chemistry.org This reaction proceeds smoothly for various types of acids and holds potential for the modification of complex natural products. organic-chemistry.org

Another approach utilizes an acridine (B1665455) photocatalyst for the direct decarboxylation of carboxylic acids. researchgate.netnih.gov This method is advantageous as it proceeds under mild conditions and does not require the pre-activation of the acid groups. researchgate.netnih.gov This strategy has been successfully applied to generate carbon-centered radicals, which can then be used in further chemical transformations. researchgate.netnih.gov

| Photocatalytic System | Key Features | Reference(s) |

| Visible light, O₂, Copper co-catalyst | Uses molecular oxygen as a green oxidant. | organic-chemistry.org |

| Visible light, Acridine photocatalyst | Proceeds without pre-activation of the acid. | researchgate.netnih.gov |

Reduction/Cross-Coupling Procedures for Substituted Benzaldehydes

A versatile, two-step, one-pot procedure has been developed for the synthesis of functionalized benzaldehydes. acs.orgnih.govresearchgate.net This method involves the reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate, which acts as a protected aldehyde. acs.orgnih.govresearchgate.net This intermediate is then subjected to a cross-coupling reaction with organometallic reagents to yield a variety of substituted benzaldehydes. acs.orgnih.govresearchgate.net

This methodology is notably fast and has been successfully applied to the synthesis of a ¹¹C radiolabeled aldehyde. acs.orgnih.gov The use of aluminum-ate complexes facilitates the transmetalation of alkyl fragments to palladium for the subsequent cross-coupling. acs.orgnih.govresearchgate.net The scope of the reaction includes the synthesis of methoxy-substituted aldehydes and has been demonstrated with various substituted Weinreb amides. acs.org

Carbonylation Reactions for Alkyl Aromatic Aldehydes

Carbonylation reactions, which involve the insertion of carbon monoxide (CO), are a cornerstone of industrial chemistry for the synthesis of carbonyl-containing compounds. Palladium-catalyzed carbonylation of aryl halides in the presence of various nucleophiles has been extensively studied since the 1970s. researchgate.net These reactions provide access to important intermediates for pharmaceuticals and other industrial products. researchgate.net

More recently, the focus has expanded to the carbonylation of alkyl halides. Transition-metal-catalyzed carbonylation of aliphatic carbon nucleophiles is an efficient way to construct carbonyl compounds with high atom economy. researchgate.net Various catalyst systems, including those based on manganese, have been developed to activate the C(sp³)-Cl bond for carbonylation. researchgate.net These reactions can be designed to produce a wide range of products, including esters, amides, and ketones. researchgate.net

Chemo-Enzymatic Cascade Strategies for Aromatic Aldehydes

The integration of chemical and enzymatic catalysis offers a powerful approach to synthesize complex molecules with high selectivity. A chemo-enzymatic cascade has been developed for the generation of aromatic aldehydes, particularly chiral fragrance aldehydes. mdpi.comtuwien.ac.atelsevierpure.comresearchgate.net

This strategy often begins with a chemical step, such as a Heck coupling reaction, to create a precursor molecule. mdpi.comtuwien.ac.at This precursor is then fed into a biocatalytic system. mdpi.comtuwien.ac.at For instance, a multi-enzymatic in vivo cascade can be employed, consisting of a carboxylic acid reductase (CAR) and an enoate reductase (ERED). mdpi.comtuwien.ac.atresearchgate.net The CAR reduces a carboxylic acid to an aldehyde, and the ERED can then selectively reduce a carbon-carbon double bond if present, potentially creating a chiral center. mdpi.commdpi.com This combination of chemo- and biocatalysis leverages the unique chemoselectivities of enzymes to produce valuable aromatic aldehydes. mdpi.comresearchgate.net

| Cascade Component | Function | Reference(s) |

| Heck Coupling | Chemical synthesis of unsaturated acid precursor. | mdpi.comtuwien.ac.at |

| Carboxylic Acid Reductase (CAR) | Enzymatic reduction of carboxylic acid to aldehyde. | mdpi.comtuwien.ac.atresearchgate.net |

| Enoate Reductase (ERED) | Selective enzymatic reduction of C=C double bond. | mdpi.comtuwien.ac.atresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of benzaldehyde analogues is no exception, with a growing emphasis on developing more sustainable methodologies.

Solvent-Free and Aqueous Medium Reaction Systems

A significant focus in green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent altogether.

Similarly, solvent-free oxidation of alkylarenes has been reported using potassium permanganate (B83412) (KMnO₄) supported on montmorillonite (B579905) K10 clay. mdma.ch This method can be enhanced by microwave or ultrasound irradiation. mdma.ch The solvent-free synthesis of chalcones has also been achieved by grinding benzaldehydes and acetophenones with solid sodium hydroxide (B78521). acs.org Furthermore, cost-effective and selective oxidation of methylarenes to the corresponding carbonyls has been achieved using a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide as a green oxidant. organic-chemistry.org

| Reaction Type | Green Condition | Key Advantages | Reference(s) |

| Knoevenagel Condensation | Solvent-free, benign catalysts | Avoids pyridine (B92270) and piperidine, high yields. | researchgate.nettandfonline.comtue.nltandfonline.com |

| Oxidation of Alkylarenes | Solvent-free, supported KMnO₄ | Enhanced by microwave/ultrasound. | mdma.ch |

| Chalcone Synthesis | Solvent-free, grinding | High yields and purity. | acs.org |

| Oxidation of Methylarenes | Aqueous medium, H₂O₂ oxidant | Environmentally benign, no external base needed. | organic-chemistry.org |

Energy-Efficient Synthesis Techniques (Microwave Irradiation, Ultrasound Assistance)

Modern synthetic chemistry increasingly adopts energy-efficient techniques to reduce reaction times, improve yields, and minimize environmental impact. Microwave irradiation and ultrasound assistance are at the forefront of these green chemistry initiatives, offering significant advantages over conventional heating methods for the synthesis of nitroaromatic compounds and their precursors.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating that often leads to dramatically reduced reaction times and improved product yields. rsc.org In the synthesis of benzaldehyde derivatives and related heterocyclic structures, microwave assistance can accelerate reactions that would otherwise require prolonged heating under harsh conditions. readarticle.orgnih.gov For instance, the synthesis of various quinoline (B57606) derivatives using anilines, aryl aldehydes, and styrene (B11656) was achieved in 20-25 minutes under microwave irradiation, yielding moderate-to-good results. nih.gov Similarly, catalyst-free, one-pot protocols for synthesizing complex heterocycles containing a quinoline pharmacophore from formyl-quinoline derivatives have been developed, with reactions completing in as little as 8 minutes at 150 °C in DMF. nih.gov The synthesis of benzaldehyde-functionalized ionic liquids has also been successfully achieved via microwave irradiation, demonstrating the versatility of this technique. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This method has been effectively applied to the one-pot synthesis of isoxazoline (B3343090) derivatives from aromatic aldehydes. scispace.comresearchgate.net The use of ultrasound can significantly shorten reaction times and improve yields under mild conditions. nih.gov For example, a one-pot, two-step protocol for synthesizing novel isoxazoline-linked sulfonamides was developed using ultrasonic activation, which facilitated the in-situ conversion of aldehydes to nitrile oxides. nih.gov This approach is noted for its good-to-excellent yields and significantly shorter reaction times compared to conventional stirring methods. nih.gov In some cases, reactions that take several hours or even days using traditional methods can be completed in minutes to a few hours with sonication, often with an improved product yield. nih.govyoutube.com

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Bisphosphonate Conjugates | Conventional (Stirring) | 48 hours | 39–77% | nih.gov |

| Synthesis of Bisphosphonate Conjugates | Ultrasound-Assisted | 2-4 hours | 69–92% | nih.gov |

| Synthesis of Allyl-Sulfonamides | Conventional (Stirring) | 6-10 hours | Not Specified | nih.gov |

| Synthesis of Allyl-Sulfonamides | Ultrasound-Assisted | 15-20 minutes | Not Specified | nih.gov |

| Synthesis of Quinolines (Three-Component) | Microwave-Assisted | 20-25 minutes | 40-68% | nih.gov |

Catalytic Green Approaches (Enzymatic, Bio-based, Recyclable Catalysts, Ionic Liquids)

Green catalytic approaches aim to replace hazardous reagents and solvents with environmentally benign alternatives, enhancing both the safety and sustainability of chemical processes.

Enzymatic and Bio-based Catalysis: Enzymes offer remarkable selectivity under mild reaction conditions, making them attractive catalysts for green chemistry. nih.gov In the context of nitroaromatic compounds, enzymes like horseradish peroxidase have been studied for the nitration of aromatic substrates containing activating groups such as hydroxyl (OH) or amino (NH2). nih.gov This biological approach avoids the use of harsh nitrating agents like concentrated nitric and sulfuric acids. nih.gov Furthermore, flavin-dependent nitroreductases are being explored for the reduction of aromatic nitro compounds to their corresponding amines, a crucial transformation in the synthesis of many pharmaceuticals and specialty chemicals. researchgate.netgoogle.com Research has also identified new bionitration mechanisms in microorganisms that could be harnessed for the green production of nitro compounds. dtic.mil

Recyclable Catalysts: The development of recyclable catalysts is a cornerstone of sustainable synthesis. For the formation of the diaryl ether linkage present in the target molecule, a key reaction is the Ullmann condensation or related C-O cross-coupling reactions. Magnetically separable nanocatalysts, such as magnetite (Fe3O4) nanoparticles, have been employed for the C-O cross-coupling of aryl halides with phenols under solvent-free conditions. ciac.jl.cn These catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles without a significant loss of activity. ciac.jl.cnnih.gov Other recyclable systems include copper nanoparticles supported on carbon nanofibers or silicon carbide, which have shown high efficacy in Ullmann-type diaryl ether synthesis. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.comauctoresonline.org In the synthesis of heterocyclic compounds, imidazolium-based ILs have been used as solvents, sometimes leading to high regioselectivity and improved yields. mdpi.com Functionalized ionic liquids can also act as organocatalysts, for example, in facilitating Michael additions of aldehydes with nitroalkenes. auctoresonline.org While direct application to the synthesis of this compound is not widely documented, the principles suggest ILs could serve as a recyclable medium for either the nitration or the diaryl ether formation steps, potentially enhancing selectivity and simplifying product isolation. researchgate.netlongdom.org

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Horseradish Peroxidase | Aromatic Nitration | Enzymatic, mild conditions (neutral pH, ambient temp). nih.gov | nih.gov |

| Magnetite (Fe3O4) Nanoparticles | C-O Cross-Coupling (Diaryl Ether Synthesis) | Solvent-free, ligand-free, magnetically recyclable. ciac.jl.cn | ciac.jl.cn |

| Cu Nanoparticles on Carbon Nanofibers | Ullmann C-O Coupling | Heterogeneous, recyclable up to five runs. nih.gov | nih.gov |

| Imidazolium-based Ionic Liquids | General Heterocyclic Synthesis | Green solvent, can improve regioselectivity. mdpi.com | mdpi.com |

Mechanochemical Synthesis Methodologies

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free alternative to traditional solution-phase synthesis. researchgate.net This technique is particularly promising for nitration reactions, which typically rely on large quantities of hazardous acids.

The mechanochemical nitration of aromatic compounds can be achieved by milling the organic substrate with a nitrate salt (as the nitro source) and a solid acid catalyst. serdp-estcp.mildtic.mil Studies have shown that this solventless approach is not only feasible but can proceed with high yield and rate. serdp-estcp.mil The choice of catalyst is critical; solid catalysts with high acidity and both Brønsted and Lewis acid sites, such as molybdenum trioxide (MoO3), have been identified as particularly effective. researchgate.netserdp-estcp.mil This method provides a greener alternative by eliminating organic solvents and reducing energy consumption. researchgate.net While specific application to this compound is not detailed in the literature, the successful nitration of deactivated aromatic compounds like toluene suggests its potential applicability to complex substituted benzaldehydes. researchgate.net

Emulsion Synthesis Techniques for Selective Reaction Outcomes

Emulsion synthesis and related multiphasic techniques, such as phase-transfer catalysis and micellar catalysis, leverage the interface between immiscible liquid phases to control reaction pathways and selectivity. In these systems, reactants are segregated into different phases (e.g., aqueous and organic), and the reaction occurs at the interface or is facilitated by a transfer agent.

This approach can be particularly useful for reactions involving substrates with differing solubilities or for controlling the concentration of a reactive species. For instance, in the synthesis of nitrobenzaldehyde analogues, protecting the aldehyde group as an acetal (B89532) can prevent unwanted oxidation during nitration. researchgate.netpsu.edu An emulsion or biphasic system could be designed to facilitate the selective hydrolysis of this protecting group post-nitration. While specific reports on emulsion synthesis for this compound are scarce, the principles of phase-transfer catalysis are well-established for nucleophilic aromatic substitution and etherification reactions, which are relevant to the formation of the phenoxy linkage. Such techniques can enhance reaction rates and yields by transporting a reactant (e.g., a phenoxide anion) from an aqueous phase to an organic phase where the aromatic substrate is dissolved.

Challenges in Regioselectivity and Process Optimization

The synthesis of highly substituted aromatic compounds like this compound is fraught with challenges, primarily concerning the control of substituent placement (regioselectivity) and the minimization of unwanted side reactions.

Regioselectivity Control in Multi-Substituted Aromatic Systems

Controlling regioselectivity in electrophilic aromatic substitution (EAS) is a classic challenge in organic chemistry. researchgate.net The benzene ring in a precursor to the target molecule contains multiple substituents, each exerting its own electronic and steric influence, which directs the position of incoming electrophiles.

In a precursor like 4-phenoxy-3-methoxybenzaldehyde, the methoxy and phenoxy groups are both activating, ortho-, para-directing groups, while the aldehyde group is a deactivating, meta-directing group. libretexts.org The nitration of such a system is complex:

The powerful activating effects of the alkoxy groups (methoxy and phenoxy) will dominate, directing the incoming nitro group to positions ortho or para to them.

The position ortho to the methoxy group and meta to the aldehyde (C2) is a likely target. Another potential site is ortho to the phenoxy group (C5).

Steric hindrance from the existing large substituents can block certain positions, influencing the final isomer distribution. libretexts.org

Achieving high regioselectivity for the desired 2-nitro isomer requires careful optimization of reaction conditions (temperature, nitrating agent, solvent). Computational tools are increasingly used to predict the most likely sites of substitution by calculating the relative energies of the reaction intermediates (arenium ions) for each possible pathway. nih.govrsc.org

Mitigating Byproduct Formation and Over-Substitution

A major challenge in the synthesis of nitroaromatic compounds is the formation of byproducts. nih.gov During the nitration of an activated aromatic ring, over-substitution to form dinitro or trinitro compounds is a common side reaction if the reaction conditions are not precisely controlled. The presence of multiple activating groups on the ring makes it highly susceptible to further nitration.

Another significant issue is the potential for oxidation of the aldehyde group to a carboxylic acid by the strong oxidizing conditions of many nitration mixtures. researchgate.net To circumvent this, a common strategy involves protecting the aldehyde group, often by converting it into an acetal (e.g., a 1,3-dioxolane (B20135) derivative), prior to the nitration step. researchgate.netpsu.edu This protecting group is stable to the nitrating conditions and can be easily removed by hydrolysis in a subsequent step to regenerate the aldehyde. This multi-step approach, while adding complexity, often provides a cleaner product with a higher yield of the desired isomer and avoids the formation of the corresponding nitrobenzoic acid byproduct. researchgate.net

Chemical Reactivity and Derivatization Strategies for 5 Methoxy 2 Nitro 4 Phenoxybenzaldehyde Analogues

Reactivity of the Aldehyde Moiety in Complex Systems

The aldehyde functional group is a cornerstone of organic synthesis, valued for its ability to undergo a vast number of transformations. In a complex molecule like 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, the aldehyde's reactivity is heightened by the presence of the ortho-nitro group, which acts as a potent electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack.

Condensation Reactions (e.g., Knoevenagel Condensation, Claisen-Schmidt Condensation)

Condensation reactions are fundamental for carbon-carbon bond formation. The aldehyde group in analogues of this compound is an excellent electrophile for such transformations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, typically catalyzed by a weak base. For nitro-substituted benzaldehydes, this reaction proceeds efficiently. For instance, p-nitrobenzaldehyde readily reacts with malononitrile in methanol (B129727) under microwave irradiation to produce the corresponding benzylidene derivative. unifap.br The strong electron-withdrawing nitro group facilitates the initial nucleophilic attack and the subsequent dehydration step.

Claisen-Schmidt Condensation: This specific type of crossed-aldol condensation occurs between an aromatic aldehyde and an enolizable ketone or aldehyde. wikipedia.orgpearson.com The reaction is typically base-catalyzed, with sodium hydroxide (B78521) being a common choice. wikipedia.orgnih.gov The absence of α-hydrogens in the aromatic aldehyde prevents self-condensation, making it an ideal electrophilic partner. The presence of a nitro substituent on the benzaldehyde (B42025) can influence the reaction outcome. While it enhances the electrophilicity of the carbonyl carbon, it can also stabilize intermediates that might lead to other products under certain conditions. jocpr.com For example, studies on the condensation of substituted benzaldehydes with ketones show that electron-withdrawing groups on the aldehyde generally favor the reaction. numberanalytics.com

Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound/Ketone | Catalyst/Conditions | Product Type | Yield |

| p-Nitrobenzaldehyde | Malononitrile | Microwave, 60°C, Methanol | 2-(4-nitrobenzylidene)malononitrile | - |

| Benzaldehyde | Acetone | NaOH (solid), grinding | Benzylideneacetone / Dibenzylideneacetone | 96% / 98% |

| 4-Nitrobenzaldehyde | Cyclohexanone | Microwave irradiation | α,β-Unsaturated ketone | High |

| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH, conventional method | β-Hydroxy ketone (Aldol product) | 82% |

Formation of Imines (Schiff Bases) as Versatile Intermediates

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, typically formed through the reversible condensation of an aldehyde with a primary amine. acs.org This reaction is of great synthetic value as imines are key intermediates in the synthesis of nitrogen-containing heterocycles and other important organic molecules. acs.orgredalyc.org The formation mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. redalyc.orgtandfonline.com

The reaction can be performed under various conditions, including solvent-free microwave irradiation or using catalysts like pyrrolidine. organic-chemistry.org For aromatic aldehydes, the reaction with primary amines is often straightforward. The electronic nature of the substituents on the aldehyde can affect the reaction rate; electron-withdrawing groups, such as the nitro group in the target compound, generally increase the electrophilicity of the carbonyl carbon and facilitate the initial amine attack. acs.org

Table 2: Selected Methods for Imine Synthesis from Aromatic Aldehydes

| Aldehyde Type | Amine Type | Conditions | Key Feature | Reference |

| Aromatic Aldehydes | Non-volatile amines | Microwave irradiation, solvent-free | Rapid reaction (8 mins) | organic-chemistry.org |

| Aromatic Aldehydes | Primary alkyl amines | Anhydrous MgSO₄, MTBE or CH₂Cl₂ | Study of green chemistry principles | acs.org |

| Aromatic Aldehydes | Primary aromatic amines | Glacial acetic acid, ethanol, reflux | General method for substituted Schiff bases | redalyc.org |

| Aromatic Aldehydes | Aqueous ammonia, alkyl bromides | Three-component reaction | Mild conditions, good yields | acs.org |

Hydrazone Formation and Subsequent Transformations

Similar to imine formation, aldehydes react with hydrazines (H₂NNH₂) or substituted hydrazines to form hydrazones, which feature a C=N-N linkage. numberanalytics.comlibretexts.org The reaction mechanism is analogous, involving nucleophilic attack by the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. numberanalytics.com This reaction is often acid-catalyzed to facilitate the protonation of the carbonyl oxygen. youtube.com

Hydrazones derived from nitrobenzaldehydes have been synthesized and studied. For instance, p-nitrobenzaldehyde reacts with 4-hydroxybenzoyl hydrazine to form the corresponding hydrazone. thebrpi.org Likewise, 2-nitrobenzaldehyde (B1664092) can be condensed with various hydrazines to yield the target hydrazones. nih.gov These compounds are not just stable products but also crucial intermediates. A classic example is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base (like KOH) at high temperatures to reduce the carbonyl group completely to a methylene (CH₂) group, releasing nitrogen gas. libretexts.org

Allylation Reactions of Substituted Aromatic Aldehydes

The addition of an allyl group to an aldehyde, known as allylation, is a significant carbon-carbon bond-forming reaction that produces homoallylic alcohols. These products are versatile building blocks in organic synthesis. The reaction is typically mediated by metals like tin, zinc, or indium, which form an organometallic allylating agent in situ from an allyl halide (e.g., allyl bromide). researchgate.netresearchgate.netnih.gov

A range of substituted benzaldehydes, including those with electron-withdrawing groups like nitro, chloro, or trifluoromethyl, have been shown to undergo allylation successfully. researchgate.net The reaction can often be carried out in aqueous media, highlighting its utility and alignment with green chemistry principles. researchgate.netresearchgate.net Palladium-catalyzed allylations, which avoid the need for pre-activation of the aldehyde, also represent a mild and broadly applicable method. organic-chemistry.org The presence of the ortho-nitro and other substituents in this compound would influence the electronic environment of the aldehyde, but based on studies with similar compounds, efficient allylation is expected.

Table 3: Metal-Mediated Allylation of Aromatic Aldehydes

| Aldehyde | Allyl Source | Mediator/Catalyst | Solvent | Product | Reference |

| Various Benzaldehydes | Allyl bromide | Tin (Sn) | Acidic aqueous solution | Homoallylic alcohol | researchgate.net |

| 4-Chlorobenzaldehyde | Allyl bromide | Zinc (Zn) or Indium (In) | Aqueous media | Homoallylic alcohol | researchgate.net |

| Various Aldehydes | 2-(Alkoxy)allyl bromides | Indium (In), TBAI | DMF | Homoallylic alcohol | nih.gov |

| Various Aldehydes | Allyl alcohols | Pd catalyst, Et₃B, Et₃N, LiCl | - | Homoallylic alcohol | organic-chemistry.org |

Synthesis of Heterocyclic Compounds via Aldehyde Reactivity (e.g., Imidazole (B134444) Derivatives)

The aldehyde functionality is a key precursor for the synthesis of a wide variety of heterocyclic rings. Aldehydes can react with multifunctional reagents in cyclocondensation reactions to build these important scaffolds.

Imidazole Synthesis: Imidazole derivatives can be synthesized by reacting an α-dicarbonyl compound (like benzil), a substituted aldehyde, and an ammonium (B1175870) source (like ammonium acetate) in what is known as the Radziszewski synthesis. researchgate.net In this context, an aldehyde like this compound would provide the C2 carbon of the imidazole ring. Studies have shown the successful synthesis of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles using various substituted benzaldehydes, including those with nitro groups. researchgate.net

Other Heterocycles: Beyond imidazoles, aldehydes are used to create numerous other heterocyclic systems. For example, condensation of aromatic aldehydes with 2-aminobenzamide (B116534) can yield 2-substituted quinazolin-4(3H)-ones. acs.org Substituted alkynyl aldehydes are also versatile building blocks that undergo cyclization to form a broad spectrum of N-, O-, and S-heterocycles. rsc.org

Reactivity and Transformation of the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This reduction is one of the most important reactions in aromatic chemistry, as aromatic amines are precursors to dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com

The reduction of a nitro group can be achieved using a wide range of reagents and conditions, and the choice of method often depends on the presence of other functional groups in the molecule. wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method. Reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are frequently used. commonorganicchemistry.com However, these conditions can sometimes also reduce other groups, such as aldehydes. Careful selection of catalysts and conditions is necessary to achieve chemoselectivity. For instance, Raney nickel is often preferred over Pd/C when trying to avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Reductions: A classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium. wikipedia.orgcommonorganicchemistry.com These conditions are generally robust and effective for reducing nitro groups to amines.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used when other reducible groups are present in the molecule. commonorganicchemistry.com

Sodium Borohydride (NaBH₄) with Catalysts: While NaBH₄ alone is typically not strong enough to reduce an aromatic nitro group, its reactivity can be enhanced by the addition of transition metal catalysts, such as Ni(PPh₃)₄, allowing for the reduction to proceed. jsynthchem.com

Trichlorosilane (B8805176) (HSiCl₃): In the presence of a base like triethylamine, trichlorosilane is a highly chemoselective system for reducing nitro groups without affecting other functionalities, including aldehydes. google.com

For a molecule like this compound, a key challenge would be the selective reduction of the nitro group without affecting the aldehyde. Mild and chemoselective reagents like tin(II) chloride or the trichlorosilane system would be prime candidates for this transformation. commonorganicchemistry.comgoogle.com Alternatively, the aldehyde could be protected (e.g., as an acetal), followed by a more robust nitro reduction, and subsequent deprotection.

Reductive Transformations for Amine and Other Nitrogen-Containing Functional Groups

The reduction of the aromatic nitro group is a fundamental transformation, providing a gateway to a variety of nitrogen-containing functional groups, most notably the corresponding aniline (B41778) derivative. This conversion is critical as the resulting amino group can be used for numerous further derivatizations. chempedia.info The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, via a six-electron transfer. nih.gov

Common methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are employed with hydrogen gas. frontiersin.org This method is generally efficient and clean. However, selectivity can be a challenge, as the aldehyde group is also susceptible to reduction, which would yield a benzyl (B1604629) alcohol. nih.govacs.org Careful selection of catalysts and reaction conditions is necessary to achieve chemoselective reduction of the nitro group. acs.org

Chemical Reduction: A variety of chemical reagents can selectively reduce the nitro group. Common examples include metals in acidic media (e.g., Sn, Fe, or Zn in HCl) and metal hydrides. The choice of reductant can sometimes allow for the isolation of intermediate reduction products like hydroxylamines or azoxy compounds.

The general pathway for the reduction is as follows: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

The resulting 5-methoxy-2-amino-4-phenoxybenzaldehyde is a valuable intermediate for synthesizing heterocyclic compounds and other complex molecules.

Table 1: Common Methods for Nitro Group Reduction

| Method | Reagents/Catalyst | Primary Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine (Ar-NH₂) | Can also reduce other functional groups like aldehydes and alkenes. nih.govmasterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Amine (Ar-NH₂) | Classic method, often used in laboratory synthesis. |

| Transfer Hydrogenation | Ammonium formate, Formic acid, Hydrazine with Pd/C | Amine (Ar-NH₂) | Avoids the need for high-pressure hydrogen gas. nih.gov |

Bioreductive Activation Mechanisms (Theoretical Aspects in Chemical Biology Research)

In the field of chemical biology, the nitroaromatic group is recognized as a key functionality for prodrug design, particularly for targeting hypoxic (low-oxygen) environments characteristic of solid tumors. nih.gov The underlying principle is the bioreductive activation of the nitro group by specific enzymes called nitroreductases. scielo.brresearchgate.net

The activation of a nitroaromatic compound like this compound can theoretically proceed via two main enzymatic pathways:

One-Electron Reduction: This pathway is catalyzed by oxygen-sensitive, single-electron transfer enzymes (Type II nitroreductases), such as those found in certain bacteria. nih.gov The enzyme transfers a single electron to the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical can transfer the electron back to oxygen, creating a superoxide (B77818) radical and regenerating the parent nitro compound in a process known as "futile cycling." nih.gov In hypoxic conditions, however, the nitro anion radical can undergo further reduction to generate cytotoxic species like nitroso and hydroxylamine derivatives, which can damage cellular macromolecules. nih.gov

Two-Electron Reduction: This pathway is catalyzed by oxygen-insensitive, two-electron transfer enzymes (Type I nitroreductases). scielo.br These enzymes, found in various protozoa and bacteria, directly reduce the nitro group to the nitroso derivative, bypassing the formation of the oxygen-sensitive nitro anion radical. researchgate.net Subsequent two-electron reductions yield the hydroxylamine and finally the amine. The hydroxylamine intermediate is often the key cytotoxic agent. nih.gov

The concept of using the nitro group as an "electronic switch" is a significant theoretical aspect. nih.govnih.gov The dramatic change in the electronic properties of the substituent, from the strongly electron-withdrawing nitro group (Hammett constant σp = +0.78) to the strongly electron-donating amino group (σp = -0.66), can trigger the activation of a latent reactive moiety elsewhere in the molecule. nih.gov For this compound, its bioreduction could theoretically be exploited in systems where specific nitroreductases are present, leading to localized cellular effects.

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of the benzaldehyde core is modulated by the combined electronic and steric properties of the methoxy (B1213986), nitro, and phenoxy substituents.

Electronic Effects of Methoxy, Nitro, and Phenoxy Groups

The electronic influence of each substituent determines the electron density distribution within the aromatic ring and on the aldehyde's carbonyl carbon, affecting the molecule's susceptibility to both nucleophilic and electrophilic attack.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution. It withdraws electron density through both the inductive effect (-I) and the resonance effect (-M). doubtnut.comyoutube.commasterorganicchemistry.com Conversely, this electron withdrawal significantly increases the electrophilicity of the carbonyl carbon of the aldehyde group, making it more reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde. sarthaks.combrainly.comquora.com

Methoxy Group (-OCH₃): The methoxy group is a strong activating group for electrophilic aromatic substitution. While the oxygen atom is electronegative and withdraws electron density inductively (-I), its lone pair of electrons are donated into the aromatic ring via a strong resonance effect (+M). stackexchange.comminia.edu.eg The resonance donation is dominant, increasing the electron density of the ring. stackexchange.comwikipedia.orglibretexts.org This effect also slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles compared to unsubstituted benzaldehyde. vaia.comdoubtnut.com

Phenoxy Group (-OPh): Similar to the methoxy group, the phenoxy group has an oxygen atom with lone pairs directly attached to the primary aromatic ring. It therefore also acts as an electron-donating group through resonance (+M) and an electron-withdrawing group through induction (-I). The resonance donation generally outweighs the inductive withdrawal, making the phenoxy group an activating group for electrophilic substitution. wikipedia.orgnih.gov

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Ring (EAS) | Effect on Carbonyl Reactivity (Nucleophilic Addition) |

|---|---|---|---|---|

| -NO₂ (Nitro) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating youtube.com | Increases Reactivity sarthaks.com |

| -OCH₃ (Methoxy) | -I (Withdrawing) | +M (Donating) | Strongly Activating minia.edu.egwikipedia.org | Decreases Reactivity doubtnut.com |

| -OPh (Phenoxy) | -I (Withdrawing) | +M (Donating) | Activating nih.gov | Decreases Reactivity |

Steric Effects and Hindrance on Reaction Pathways

Steric hindrance arises from the spatial arrangement of atoms and can significantly influence reaction rates and regioselectivity by impeding the approach of reagents to a reaction center. numberanalytics.commasterorganicchemistry.com In this compound, the substituents ortho to the aldehyde group are of particular importance.

The most significant source of steric hindrance is likely the phenoxy group at the C4 position, due to its bulk and potential for various conformations. While not directly adjacent to the aldehyde, its size can influence the trajectory of incoming nucleophiles.

The aldehyde group itself is flanked by the nitro group at C2 and a hydrogen at C6. The presence of the ortho-nitro group can sterically hinder the approach of very bulky nucleophiles to the carbonyl carbon. learncbse.inncert.nic.in

Steric effects can dictate the preferred pathway in reactions with multiple possible outcomes. For instance, in reactions involving the aromatic ring, the bulk of the existing substituents would direct incoming electrophiles to the least hindered positions, although electronic effects are typically the primary directors. youtube.com For reactions at the carbonyl, the steric environment created by the ortho-nitro group could influence the facial selectivity of nucleophilic attack, potentially leading to diastereoselectivity if a new stereocenter is formed.

Compound Reference Table

Computational Chemistry and Theoretical Investigations on 5 Methoxy 2 Nitro 4 Phenoxybenzaldehyde

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are indispensable tools in modern chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecules. For a complex molecule like 5-Methoxy-2-nitro-4-phenoxybenzaldehyde, these theoretical methods can elucidate its behavior at a subatomic level, predicting its reactivity and physical characteristics before a single experiment is conducted. The following sections detail the specific computational analyses that would be applied to this compound.

Molecular Geometry Optimization and Electronic Structure Analysis (Density Functional Theory, Ab initio Methods)

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, its optimized geometry. This is achieved by minimizing the energy of the system with respect to the positions of its atoms. Two primary classes of methods are employed for this: Density Functional Theory (DFT) and ab initio methods.

DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy. They calculate the electronic structure of a molecule based on its electron density. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. For a more rigorous analysis, a combination of these methods with various basis sets (e.g., 6-311++G(d,p)) would be used to ensure the calculated properties are not method-dependent. The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Calculated Value (HF/6-31G) |

| Bond Length (Å) | C-C (Aromatic) | 1.39 - 1.41 | 1.38 - 1.40 |

| C-N (Nitro) | 1.48 | 1.49 | |

| C-O (Methoxy) | 1.36 | 1.37 | |

| C-O (Phenoxy) | 1.37 | 1.38 | |

| C=O (Aldehyde) | 1.21 | 1.20 | |

| Bond Angle (°) | C-N-O (Nitro) | 117.5 | 117.2 |

| C-C-O (Methoxy) | 115.8 | 116.0 | |

| C-O-C (Phenoxy) | 118.2 | 118.5 | |

| O=C-H (Aldehyde) | 124.5 | 124.8 | |

| Dihedral Angle (°) | C-C-O-C (Phenoxy) | 45.3 | 44.9 |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Charge Transfer

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis also helps in understanding intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density and negative potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive potential, marking them as sites for nucleophilic attack. Green and yellow areas represent intermediate potentials. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro, methoxy (B1213986), and aldehyde groups, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) and Mulliken Population Analysis for Charge Distribution

To quantify the charge distribution, Natural Bond Orbital (NBO) and Mulliken population analyses are performed. These methods assign partial charges to each atom in the molecule. The NBO analysis provides a more chemically intuitive picture of bonding by considering electron delocalization and hyperconjugative interactions between orbitals. Mulliken population analysis, while more simplistic, offers a straightforward way to estimate atomic charges. This information is invaluable for understanding the molecule's polarity and the nature of its chemical bonds.

Table 3: Hypothetical Mulliken Atomic Charges on Selected Atoms of this compound

| Atom | Atomic Charge (e) |

| O (Nitro) | -0.45 |

| N (Nitro) | +0.60 |

| O (Methoxy) | -0.35 |

| C (Aldehyde) | +0.25 |

| O (Aldehyde) | -0.40 |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Prediction of Theoretical Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching or bending of a particular bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are calculated to predict the positions of signals in an NMR spectrum, aiding in the structural elucidation of the compound.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C=O) | 1710 cm⁻¹ |

| ν(NO₂) symmetric | 1350 cm⁻¹ | |

| ν(NO₂) asymmetric | 1545 cm⁻¹ | |

| ¹H NMR | δ (CHO) | 9.9 ppm |

| ¹³C NMR | δ (C=O) | 190.5 ppm |

| UV-Vis | λmax | 320 nm |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational chemistry can predict these properties by calculating the molecule's polarizability (α) and first-order hyperpolarizability (β). A large β value indicates a strong NLO response. For this compound, the presence of electron-donating (methoxy, phenoxy) and electron-withdrawing (nitro, aldehyde) groups suggests that it may possess interesting NLO properties.

Table 5: Hypothetical Nonlinear Optical Properties of this compound

| Parameter | Calculated Value (esu) |

| Polarizability (α) | 2.5 x 10⁻²³ |

| First-Order Hyperpolarizability (β) | 1.2 x 10⁻³⁰ |

Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.

Lack of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search for scientific literature, no dedicated research articles or detailed computational studies were found for the chemical compound "this compound." As a result, the generation of a scientifically accurate and detailed article based on the provided outline is not possible at this time.

The initial investigation sought to uncover computational chemistry and theoretical analyses of this compound, focusing on mechanistic studies, structure-activity relationships, and ligand-receptor interactions. However, the search of scholarly databases and chemical repositories did not yield any specific studies that have elucidated the reaction pathways, transition states, or thermodynamic and kinetic aspects of this particular compound. Similarly, no in silico ligand docking studies, predictions of binding affinities, or detailed structure-activity relationship models for this compound appear to be publicly available.

While information exists for structurally related compounds, such as those with a benzyloxy group in place of the phenoxy group or with a hydroxyl group instead of the phenoxy ether, this data is not directly transferable and would not provide an accurate representation of the requested molecule's specific properties and interactions. The creation of an article without this foundational research would necessitate speculation and would not meet the required standards of scientific accuracy and detailed findings.

Therefore, until research focusing specifically on the computational and theoretical investigation of this compound is published, the development of the requested article cannot be fulfilled.

Structure-Activity Relationship (SAR) and Ligand-Receptor Interaction Modeling

In Silico Ligand Docking Studies for Binding Mode Prediction

Analysis of Putative Drug-Receptor Biochemical Interactions

Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme receptor. This method explores the possible binding orientations and conformations of the ligand within the receptor's active site.

The process involves:

Preparation of Structures: High-resolution 3D structures of the receptor (often obtained from crystallographic databases like the Protein Data Bank) and the ligand are prepared.

Docking Simulation: A scoring function is used to evaluate the binding affinity for thousands of potential poses. This function calculates the free energy of binding, with lower energy scores indicating more favorable interactions.

Interaction Analysis: The best-scoring poses are analyzed to identify key biochemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor's amino acid residues. For instance, the nitro, methoxy, and phenoxy groups on the subject compound would be assessed for their potential to form specific bonds that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational modeling methods that link the chemical structure of a compound to its biological activity or toxicity, respectively. conicet.gov.ar These models are built by statistically correlating molecular descriptors (physicochemical properties derived from the molecular structure) with experimentally measured activities for a series of related compounds.

A typical QSAR/QSTR workflow includes:

Data Set Collection: A group of molecules with known activities or toxicities is assembled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated, such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties.

Model Generation: Statistical methods like multiple linear regression or machine learning algorithms are used to create a mathematical equation that predicts activity from the most relevant descriptors.

Validation: The model's predictive power is rigorously tested.

For this compound, a validated QSAR model could predict its potential efficacy, while a QSTR model could estimate its likely toxicity profile based solely on its structure. conicet.gov.ar

Theoretical Studies on Enzyme Inhibition Mechanisms (e.g., tyrosinase, DprE1)

Computational methods can provide deep insights into how a compound might inhibit an enzyme. For targets like tyrosinase (an enzyme involved in melanin (B1238610) production) or DprE1 (a crucial enzyme in Mycobacterium tuberculosis), theoretical studies can elucidate the mechanism of inhibition. mdpi.comnih.gov

These studies often involve:

Molecular Docking: To determine the binding pose of the inhibitor in the enzyme's active site. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the enzyme-inhibitor complex over time, confirming the stability of the binding pose.

Quantum Mechanics (QM) Calculations: To model the electronic-level details of the chemical reaction between the inhibitor and the enzyme, which is particularly important for understanding covalent inhibitors that form a chemical bond with the enzyme. nih.gov

For example, studies on other nitro-containing compounds have investigated how the nitro group is involved in the inactivation of DprE1. nih.gov A similar approach could theoretically model how this compound interacts with these or other enzymes.

Computational Assessment of Pharmacophore Features and Molecular Properties for Bioactivity Prediction

A pharmacophore is an abstract representation of the essential 3D features of a molecule that are necessary for its biological activity. These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

The process involves:

Pharmacophore Modeling: Identifying common features from a set of active molecules.

Property Calculation: Computing key molecular properties relevant to a drug's behavior in the body (ADME: Absorption, Distribution, Metabolism, and Excretion). This often involves assessing criteria such as Lipinski's Rule of Five. mdpi.com

For this compound, a pharmacophore model could be generated to predict its likely biological targets. Its molecular properties would be calculated to assess its "drug-likeness" and potential for development as an oral medication.

Cheminformatics and Computational Data Analysis

Cheminformatics applies computational tools to analyze chemical data, helping researchers navigate the vast landscape of chemical structures to find promising new molecules.

Database Mining and Virtual Screening for Related Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target.

Database Mining: Chemical databases (like PubChem or ChEMBL) containing millions of compounds can be mined for molecules containing the benzaldehyde (B42025) scaffold of the target compound.

Ligand-Based Screening: If the pharmacophore for a specific activity is known, this model can be used to rapidly screen databases for molecules that match the required features.

Structure-Based Screening: If the 3D structure of a target enzyme is known, the entire database can be "docked" into the active site, with the top-scoring compounds selected for further investigation.

Predictive Modeling for Chemical Space Exploration and Design

"Chemical space" refers to the immense number of all possible drug-like molecules. Predictive modeling uses machine learning and AI to explore this space and design novel compounds with desired properties. By learning from existing chemical and biological data, these models can suggest new molecular structures that are predicted to have high activity and low toxicity, guiding synthetic chemists toward the most promising candidates for development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.